2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate
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Overview
Description
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate is a chemical compound with the molecular formula C7H11ClN2O3S. It is known for its unique chemical properties and applications in various scientific fields .
Preparation Methods
The synthesis of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate typically involves the reaction of 2-Amino-5-chloro-1-methylpyridine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate can be compared with other similar compounds, such as:
2-Amino-5-chloropyridine: This compound lacks the methanesulfonate group and has different chemical properties and applications.
2-Amino-5-chloro-1-methylpyridine: This compound is the precursor to this compound and has distinct reactivity.
2-Chloro-1-methylpyridinium iodide: This compound has a different counterion (iodide) and is used in different chemical reactions.
This compound is unique due to its specific chemical structure and the presence of the methanesulfonate group, which imparts distinct properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-chloro-1-methylpyridin-1-ium-2-amine;methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.CH4O3S/c1-9-4-5(7)2-3-6(9)8;1-5(2,3)4/h2-4,8H,1H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPVXXPPASOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)Cl)N.CS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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